2,8-dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine
Übersicht
Beschreibung
2,8-Dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine is a complex organic compound with the molecular formula C26H14Br2N4O4 This compound is characterized by its unique structure, which includes two bromine atoms and two nitrophenyl groups attached to a dibenzo[b,f][1,5]diazocine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The initial step involves the bromination of a suitable dibenzo[b,f][1,5]diazocine precursor to introduce bromine atoms at the 2 and 8 positions.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 12 positions of the phenyl rings.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Products: Compounds with different substituents replacing the bromine atoms.
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Various oxidized forms depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
2,8-Dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2,8-dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, such as the nitro and bromine substituents. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,8-Dibromo-6,12-bis(4-nitrophenyl)dibenzo[b,f][1,5]diazocine
- 2,8-Dibromo-6,12-bis(3-methylphenyl)dibenzo[b,f][1,5]diazocine
- 2,8-Dibromo-6,12-bis(4-methylphenyl)dibenzo[b,f][1,5]diazocine
Uniqueness
2,8-Dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine is unique due to the specific positioning of the nitro groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted modifications and applications that may not be possible with similar compounds.
Biologische Aktivität
2,8-Dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine (CAS No. 60773-33-3) is a synthetic compound belonging to the class of dibenzo[b,f][1,5]diazocines. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C26H14Br2N4O4
- Molecular Weight : 606.2 g/mol
- Structure : The compound features a complex molecular architecture characterized by bromine and nitro substituents on the dibenzo framework, which may influence its biological interactions.
Cytotoxicity Studies
Research has focused on the cytotoxic effects of this compound against various cancer cell lines. A study evaluated its effects on normal (HEK293 and EUFA30) and cancerous (HeLa and U87) cell lines at concentrations ranging from 1 to 200 µM.
- Cytotoxic Effects :
- The compound showed selective cytotoxicity towards cancer cells with IC50 values ranging from 97.3 µM to 205.7 µM , indicating significant potency against HeLa cells while exhibiting higher IC50 values for normal cells (above 1 mM for most compounds tested) .
- Notably, some derivatives demonstrated enhanced cytotoxicity compared to the parent compound, highlighting structure-activity relationships that warrant further investigation .
The mechanism underlying the cytotoxic effects appears to involve induction of apoptosis and necrosis in treated cells. In a comparative analysis:
- Apoptosis and Necrosis : After 24 hours of treatment with selected compounds, there was a notable increase in necrotic cells (up to 46.6% for certain compounds) compared to control groups .
Antibacterial Activity
Despite expectations based on structural analogs, studies have indicated that this compound exhibits limited antibacterial properties. Testing against various Gram-positive and Gram-negative bacterial strains revealed:
- Lack of Antibacterial Efficacy : No significant antibacterial activity was observed at concentrations ranging from 12.5 µM to 100 µM , suggesting that while the compound may possess cytotoxic properties against certain cancer cells, its utility as an antibacterial agent is minimal .
Table 1: Summary of Biological Activity Data
Study | Cell Line | Concentration Range (µM) | IC50 (µM) | Observed Effects |
---|---|---|---|---|
Study A | HeLa | 1 - 200 | 97.3 - 205.7 | Cytotoxicity; apoptosis induction |
Study B | U87 | 1 - 200 | N/A | Significant necrosis observed |
Study C | HEK293 | 1 - 200 | >1000 | Minimal cytotoxicity |
Future Directions
Further research is necessary to explore:
- The structural modifications that could enhance both cytotoxicity and potential antibacterial activity.
- Detailed mechanistic studies to elucidate pathways involved in apoptosis and necrosis induced by this compound.
- Broader screening against additional cancer cell lines and bacterial strains to fully characterize its biological profile.
Eigenschaften
IUPAC Name |
2,8-dibromo-6,12-bis(3-nitrophenyl)benzo[c][1,5]benzodiazocine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14Br2N4O4/c27-17-7-9-23-21(13-17)25(15-3-1-5-19(11-15)31(33)34)29-24-10-8-18(28)14-22(24)26(30-23)16-4-2-6-20(12-16)32(35)36/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQBKEMOGBZDME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=C(C=C3)Br)C(=NC4=C2C=C(C=C4)Br)C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14Br2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60773-33-3 | |
Record name | 2,8-DIBROMO-6,12-BIS-(3-NITRO-PHENYL)-DIBENZO(B,F)(1,5)DIAZOCINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.